
3-(2-Amino-2-methylpropyl)-1-tert-butylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-2-methylpropyl)-1-tert-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a tert-butylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea typically involves the reaction of 2-amino-2-methylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-2-methylpropanol and tert-butyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 2-amino-2-methylpropanol is added to a solution of tert-butyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by evaporating the solvent and purifying the residue using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification methods to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-2-methylpropyl)-1-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-2-methylpropyl)-1-tert-butylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
tert-Butylurea: Shares the urea moiety but lacks the amino-methylpropyl chain.
Uniqueness
3-(2-Amino-2-methylpropyl)-1-tert-butylurea is unique due to the combination of its amino-methylpropyl chain and tert-butylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H21N3O |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-(2-amino-2-methylpropyl)-3-tert-butylurea |
InChI |
InChI=1S/C9H21N3O/c1-8(2,3)12-7(13)11-6-9(4,5)10/h6,10H2,1-5H3,(H2,11,12,13) |
InChI-Schlüssel |
OQRQOWICRNWXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


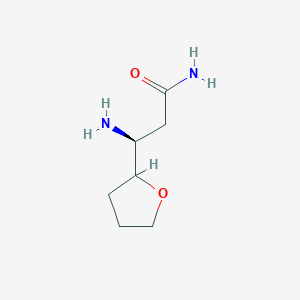
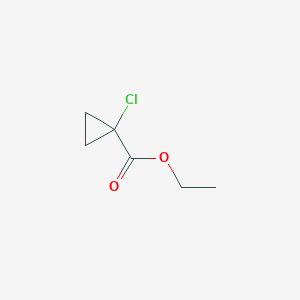
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
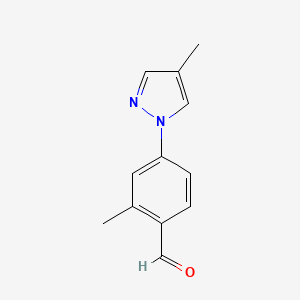


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
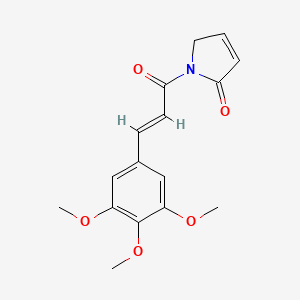
![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)


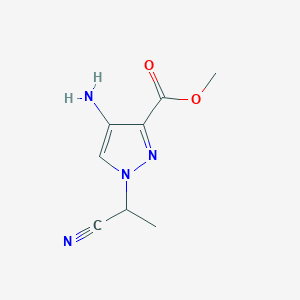

![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
